molecular formula C18H12Cl2N4O6S2 B10874703 3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid

3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid

Cat. No.: B10874703
M. Wt: 515.3 g/mol
InChI Key: BMWGXJSPGITHKY-UHFFFAOYSA-N
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Description

3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID is a complex organic compound that features a combination of aromatic rings, thiadiazole, and nitrobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Agriculture: It can be used in the development of herbicides and pesticides.

    Materials Science: The compound can be incorporated into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.

    5-Nitrobenzoic Acid: Shares the nitrobenzoic acid moiety.

    1,3,4-Thiadiazole Derivatives: Compounds with the thiadiazole ring system.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in 3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID makes it unique compared to simpler analogs.

    Its diverse range of applications in different fields highlights its versatility.

Properties

Molecular Formula

C18H12Cl2N4O6S2

Molecular Weight

515.3 g/mol

IUPAC Name

3-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C18H12Cl2N4O6S2/c19-10-1-2-14(13(20)5-10)30-7-16-22-23-18(32-16)31-8-15(25)21-11-3-9(17(26)27)4-12(6-11)24(28)29/h1-6H,7-8H2,(H,21,25)(H,26,27)

InChI Key

BMWGXJSPGITHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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